Piperazine-2,6-dione hydrochloride

Physicochemical characterization Salt selection Formulation development

Piperazine-2,6-dione free base limits coupling efficiency due to poor solubility. The HCl salt (CAS 35975-30-5) provides: • Enhanced aqueous solubility for reproducible acylation. • Unsubstituted diketopiperazine core required for bisdioxopiperazine pharmacophore (N-alkylated analogs fail). • Crystalline solid (mp 276-277°C), ≥95% purity, ambient shipping. Essential for dexrazoxane/ICRF-193 synthesis, CNS agents, and analgesic libraries.

Molecular Formula C4H7ClN2O2
Molecular Weight 150.56 g/mol
CAS No. 35975-30-5
Cat. No. B1367082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-2,6-dione hydrochloride
CAS35975-30-5
Molecular FormulaC4H7ClN2O2
Molecular Weight150.56 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)CN1.Cl
InChIInChI=1S/C4H6N2O2.ClH/c7-3-1-5-2-4(8)6-3;/h5H,1-2H2,(H,6,7,8);1H
InChIKeyPRECVFCPUGFXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-2,6-dione Hydrochloride: Core Scaffold


Piperazine-2,6-dione hydrochloride (CAS 35975-30-5) is a heterocyclic building block featuring a rigid diketopiperazine core . Its hydrochloride salt form enhances aqueous solubility and stability compared to the free base, making it a preferred intermediate for medicinal chemistry applications . The compound serves as a key precursor in the synthesis of dexrazoxane analogs for cardioprotection and in the development of CNS-targeted agents [1].

Piperazine-2,6-dione Hydrochloride: Substitution Limitations


Direct substitution of piperazine-2,6-dione hydrochloride with its free base (CAS 4774-22-5) or N-substituted analogs (e.g., 4-methylpiperazine-2,6-dione) fails to replicate critical physicochemical properties. The hydrochloride salt exhibits a distinct melting point (276-277°C) and enhanced aqueous solubility essential for reproducible formulation . Furthermore, the unsubstituted piperazine-2,6-dione core is indispensable for constructing bisdioxopiperazine cardioprotective agents like dexrazoxane analogs; N-alkylated derivatives alter topoisomerase IIβ binding and are not valid surrogates [1][2].

Piperazine-2,6-dione Hydrochloride: Comparative Evidence


Melting Point & Stability vs. Free Base

Piperazine-2,6-dione hydrochloride (CAS 35975-30-5) exhibits a melting point of 276-277°C, characteristic of a stable crystalline salt form . In contrast, the free base (CAS 4774-22-5) is reported as a lower-melting solid with a boiling point of 338.6°C at 760 mmHg, suggesting weaker intermolecular interactions and potential handling challenges at elevated temperatures [1]. The higher melting point of the hydrochloride indicates superior solid-state stability, reducing the risk of degradation during storage and synthetic workflows.

Physicochemical characterization Salt selection Formulation development

Aqueous Solubility Enhancement

The hydrochloride salt form of piperazine-2,6-dione is explicitly noted to enhance water solubility compared to its free base . While precise mg/mL values for this specific compound are not standardized across vendors, the general principle is well-established: salt formation with HCl increases the ionic character of the molecule, facilitating dissolution in polar solvents such as water and aqueous buffers [1]. This is a critical advantage for preparing stock solutions for biological assays and in vivo formulations.

Solubility Biopharmaceutics Sample preparation

Scaffold for Cardioprotective Dexrazoxane Analogs

The unsubstituted piperazine-2,6-dione core is a critical building block for synthesizing bisdioxopiperazine cardioprotective agents like dexrazoxane (ICRF-187) [1]. A structure-activity relationship study demonstrated that tight structural constraints govern topoisomerase IIβ (TOP2B) binding: stereoisomeric forms of 4,4'-(butane-2,3-diyl)bis(piperazine-2,6-dione) exhibit vastly different cardioprotective efficiencies, with meso-derivative ICRF-193 showing superior TOP2B inhibition and cardioprotection compared to dexrazoxane [2]. This underscores that the piperazine-2,6-dione motif, when appropriately linked, is essential; N-alkylated or substituted derivatives cannot serve as direct replacements in this pharmacophore.

Cardioprotection Topoisomerase IIβ inhibition Medicinal chemistry

Piperazine-2,6-dione Hydrochloride: Key Applications


Dexrazoxane Analog Synthesis

Researchers aiming to synthesize dexrazoxane (ICRF-187) or its more potent analog ICRF-193 must use piperazine-2,6-dione hydrochloride as the core building block. The unsubstituted diketopiperazine ring is essential for linking two units via a chiral bridge, and the hydrochloride salt provides the necessary solubility and reactivity for efficient coupling reactions [1]. Using the free base or N-substituted variants will not yield the desired bisdioxopiperazine pharmacophore, making this compound irreplaceable in cardioprotection drug discovery.

CNS Agent Design with Metabolic Stability

The rigid diketopiperazine scaffold of piperazine-2,6-dione hydrochloride serves as a privileged structure for designing central nervous system (CNS) agents and anticonvulsants [1]. This core can mimic peptide bonds and confer improved metabolic stability compared to acyclic analogs. The hydrochloride salt form is preferred for its solubility, enabling straightforward incorporation into medicinal chemistry workflows for synthesizing N-substituted derivatives with tailored CNS penetration and receptor binding profiles.

4-Succinamoyl-piperazine-2,6-dione Analgesics

Piperazine-2,6-dione hydrochloride is a validated synthetic intermediate for preparing 4-succinamoyl-piperazine-2,6-dione derivatives, a class of compounds with demonstrated analgesic properties . The hydrochloride salt ensures efficient acylation at the piperazine nitrogen, a step that may be less efficient with the free base due to solubility limitations. This specific application highlights the compound's utility in generating focused libraries for pain research.

Scalable 1-Substituted Piperazine-2,6-dione Synthesis

A large-scale synthetic procedure developed for piperazine-2,6-dione allows for the convenient preparation of 1-substituted piperazine-2,6-dione hydrobromides [1]. This methodology uses inexpensive starting materials and avoids chromatography, making it attractive for industrial-scale synthesis. The hydrochloride salt's physical form (crystalline solid) and melting point are critical for maintaining purity and yield during this process, demonstrating its advantage over less stable free base alternatives in production settings.

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